molecular formula C16H14ClNO3S B2592909 Methyl 4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzoate CAS No. 2034553-51-8

Methyl 4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzoate

Cat. No.: B2592909
CAS No.: 2034553-51-8
M. Wt: 335.8
InChI Key: XNBIOUNAOMBSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzoate is a derivative of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, a privileged structure in medicinal chemistry. The compound features a 2-chloro substituent on the thienopyridine core and a methyl benzoate group linked via a carbonyl moiety at position 3. This structural motif is associated with diverse biological activities, including antiplatelet, antifungal, and central nervous system (CNS)-modulating effects, depending on substituent variations .

Properties

IUPAC Name

methyl 4-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c1-21-16(20)11-4-2-10(3-5-11)15(19)18-7-6-13-12(9-18)8-14(17)22-13/h2-5,8H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBIOUNAOMBSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzoate typically involves multiple steps. One common method includes the initial formation of the tetrahydrothieno pyridine core, followed by chlorination and subsequent esterification with benzoic acid derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chlorinated moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different properties.

Scientific Research Applications

Antimicrobial Activity

Several studies have indicated that compounds containing the thieno[3,2-c]pyridine scaffold exhibit antimicrobial properties. For instance, derivatives of thieno[3,2-c]pyridine have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 50 µg/mL against E. coli and other pathogens .

Anticancer Potential

Research has shown that methyl 4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzoate and its analogs possess anticancer activity. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, compounds derived from this scaffold have been evaluated for their effects on cell viability in various cancer cell lines .

Neurological Applications

The thieno[3,2-c]pyridine framework is also being explored for its neuroprotective effects. Some studies suggest that derivatives may have potential in treating neurodegenerative diseases by modulating neurotransmitter systems or providing neuroprotection against oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thieno[3,2-c]pyridine derivatives against clinical isolates of bacteria. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with low MIC values .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines (e.g., breast and colon cancer), derivatives were tested for their ability to induce apoptosis in cancer cells. The study found that certain modifications to the thieno[3,2-c]pyridine structure enhanced cytotoxicity significantly compared to standard chemotherapeutics .

Case Study 3: Neuroprotective Effects

Research exploring the neuroprotective effects of thieno[3,2-c]pyridine derivatives revealed promising results in models of oxidative stress-induced neuronal damage. Compounds were shown to reduce cell death and promote survival signaling pathways .

Mechanism of Action

The mechanism by which Methyl 4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Scaffold and Substituent Analysis

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is common among analogues, but substituents critically influence pharmacological profiles:

Compound Name Molecular Formula Key Substituents Biological Activity References
Target Compound C₁₇H₁₅ClNO₃S 2-Chloro, methyl benzoate carbonyl Under investigation
Clopidogrel (Hydrogen sulfate salt) C₁₆H₁₆ClNO₂S·H₂SO₄ 2-Chlorophenyl, methyl ester Antiplatelet (ADP receptor inhibition)
Prasugrel Hydrochloride C₂₀H₂₀FNO₃S·HCl 2-Fluorophenyl, acetoxy, cyclopropylcarbonyl Antiplatelet (irreversible P2Y12 inhibition)
Ticlopidine C₁₄H₁₄ClNS 2-Chlorobenzyl Antiplatelet (adenosine reuptake inhibition)
5-Acyl Derivatives (e.g., Compound 2) C₁₇H₁₇NOS Acryloyl, 3-methylphenyl Amide rotamer modulation

Key Observations :

  • Chlorine Position : The 2-chloro substituent in the target compound and Clopidogrel/Ticlopidine enhances metabolic stability and receptor binding .
  • Ester vs.
  • Conformational Flexibility : Acylated derivatives (e.g., Prasugrel) exhibit restricted rotamers due to steric hindrance, enhancing target specificity .

Antifungal Activity

While the target compound’s activity remains uncharacterized, 5-substituted triazolylmethyl derivatives of the same scaffold show antifungal effects (e.g., Candida albicans inhibition via CYP51 binding) .

Antiplatelet Effects

Clopidogrel and Prasugrel irreversibly inhibit the P2Y12 receptor, but the target compound’s benzoate group may shift the mechanism toward reversible binding or COX-1 modulation .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : 348.8 g/mol (target) vs. 419.9 g/mol (Prasugrel HCl), impacting blood-brain barrier permeability .
  • Solubility : The ester group in the target compound likely reduces aqueous solubility compared to Prasugrel’s acetate .
  • Metabolism: Cytochrome P450-mediated oxidation of the thienopyridine ring is common, but the benzoate group may introduce novel metabolic pathways .

Biological Activity

Methyl 4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzoate is a compound belonging to the class of tetrahydrothieno derivatives. This article reviews its biological activities based on recent research findings, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-c]pyridine core which is known for its diverse biological activities. The presence of a chloro substituent and the benzoate moiety enhances its pharmacological profile.

  • Molecular Formula : C17H16ClN2O3S
  • Molecular Weight : 366.84 g/mol
  • CAS Number : Not specified in the available literature.

Antiinflammatory Effects

Research has indicated that derivatives of tetrahydrothieno[3,2-c]pyridine exhibit significant anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit lipopolysaccharide (LPS)-stimulated production of pro-inflammatory cytokines such as TNF-alpha in rat whole blood models. This suggests a potential mechanism for reducing inflammation in various pathological conditions .

Antimicrobial Activity

Tetrahydrothieno derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that certain compounds within this class possess activity against a range of bacterial strains, indicating their potential as novel antimicrobial agents. The specific mechanisms often involve interference with bacterial cell wall synthesis or protein synthesis pathways.

Neuropharmacological Effects

Another area of interest is the neuropharmacological activity of these compounds. Studies have highlighted their ability to interact with neurotransmitter systems, particularly through inhibition of human phenylethanolamine N-methyltransferase (hPNMT). This interaction suggests potential applications in treating neurological disorders or conditions characterized by dysregulation of catecholamines .

Case Studies and Research Findings

StudyFindings
Synthesis and Bioactivity Evaluation Novel derivatives showed potent inhibition of TNF-alpha production in LPS-stimulated models .
Neuropharmacological Assessment Compounds demonstrated significant hPNMT inhibitory potency compared to traditional inhibitors like benzylamine .
Antimicrobial Testing Certain tetrahydrothieno derivatives exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria .

The biological activities of this compound are primarily attributed to its structural features:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit hPNMT suggests that it may modulate catecholamine levels in the brain, potentially influencing mood and cognitive functions.
  • Cytokine Modulation : By inhibiting TNF-alpha production, it may help in managing inflammatory responses in various diseases.

Q & A

Q. What are the key synthetic methodologies for preparing Methyl 4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzoate?

The synthesis typically involves multi-step reactions, including:

  • Core structure formation : Reacting 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives with chlorinated benzyl groups (e.g., 2-chlorobenzyl bromide) under nucleophilic substitution conditions. Sodium borohydride or similar reducing agents may stabilize intermediates .
  • Carbonyl linkage : Coupling the tetrahydrothienopyridine moiety with methyl 4-(chlorocarbonyl)benzoate via acid chloride activation or using coupling agents like DCC (dicyclohexylcarbarbodiimide) in anhydrous solvents (e.g., dichloromethane) .
  • Crystallization and purification : Recrystallization from methanol or ethanol yields pure crystals, as demonstrated in analogous compounds .

Q. How can researchers confirm the structural integrity of this compound?

A combination of spectroscopic and crystallographic techniques is essential:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR can verify the presence of the tetrahydrothienopyridine ring, chloro-substituted benzyl group, and ester carbonyl signals. For example, the methyl ester group typically appears as a singlet at ~3.8–4.0 ppm in 1H^1H-NMR .
  • X-ray crystallography : Resolving the crystal structure reveals bond lengths (e.g., C=O at ~1.21 Å) and conformational details, such as the half-chair geometry of the tetrahydropyridine ring .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z for C17H15ClNO3S\text{C}_{17}\text{H}_{15}\text{ClNO}_3\text{S}: ~348.04) .

Q. What preliminary pharmacological assays are suitable for evaluating this compound?

Initial screening should focus on:

  • Platelet aggregation inhibition : Inspired by structurally related compounds like Ticlopidine (CAS 55142-85-3), use ADP-induced platelet aggregation assays in human plasma .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., Candida albicans), with MIC (Minimum Inhibitory Concentration) determination .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can computational methods optimize the compound’s activity against specific targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets such as P2Y12_{12} receptors (critical for antiplatelet activity). Prioritize residues like Arg256 and Lys280 for hydrogen bonding .
  • QSAR modeling : Correlate substituent electronegativity (e.g., chloro vs. fluoro groups) with biological activity using descriptors like logP and polar surface area .
  • ADMET prediction : Tools like SwissADME predict bioavailability, blood-brain barrier permeability, and metabolic stability based on structural analogs .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Dynamic NMR : Detect conformational exchange in the tetrahydrothienopyridine ring by variable-temperature 1H^1H-NMR to assign overlapping signals .
  • 2D techniques : HSQC and HMBC correlations clarify connectivity between the benzoate ester and the thienopyridine core .
  • Comparative crystallography : Cross-validate with structurally resolved analogs (e.g., Prasugrel derivatives) to identify torsional angle discrepancies .

Q. What strategies improve yield in large-scale synthesis?

  • Process intensification : Optimize reaction parameters (e.g., solvent choice, temperature) using Design of Experiments (DoE). For example, replacing THF with DME improves regioselectivity in analogous reactions .
  • Catalytic systems : Employ iridium catalysts for enantioselective amination, as demonstrated in tetrahydrothienopyridine derivatives, achieving >98% yield .
  • Spray drying : Generate amorphous forms for enhanced solubility, as patented for Clopidogrel hydrogen sulfate .

Q. How does the compound’s stereochemistry influence its biological activity?

  • Chiral chromatography : Separate enantiomers using Chiralpak AD-H columns and compare activity profiles. For example, the (S)-enantiomer may exhibit higher receptor affinity .
  • Circular dichroism (CD) : Correlate Cotton effects (e.g., at 220–250 nm) with conformational preferences in solution .
  • Pharmacophore modeling : Identify stereospecific interactions (e.g., hydrogen bonding with Thr209 in P2Y12_{12}) to guide enantiomeric optimization .

Methodological Considerations

  • Data reproducibility : Always cross-validate synthetic steps with TLC (e.g., SiO2_2, hexane:ethyl acetate = 1:1) and replicate pharmacological assays in triplicate .
  • Safety protocols : Handle chlorinated intermediates in fume hoods due to volatility and toxicity (LD50_{50} data from analogs suggest strict exposure limits) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.